molecular formula C15H14N2O4S B2815340 N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922065-72-3

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2815340
CAS RN: 922065-72-3
M. Wt: 318.35
InChI Key: VXCXQFUHAXLJBF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, commonly known as AMT, is a thiazole derivative that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of AMT is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. AMT has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain and resulting in its therapeutic effects.
Biochemical and Physiological Effects
AMT has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMT in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, AMT is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using AMT is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of AMT. One potential area of focus is the development of new drugs based on the structure of AMT. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of neurological disorders. Finally, there is a need for more research into the safety and toxicity of AMT, particularly with regards to long-term use.
In conclusion, AMT is a promising compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of AMT as a therapeutic agent.

Synthesis Methods

The synthesis of AMT involves the condensation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 5-acetyl-4-methylthiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure AMT.

Scientific Research Applications

AMT has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, AMT has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-14(9(2)18)22-15(16-8)17-13(19)6-10-3-4-11-12(5-10)21-7-20-11/h3-5H,6-7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXQFUHAXLJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

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